molecular formula C14H11ClN2O3S B14117861 (E)-4-(4-chlorobenzylthio)-3-nitrobenzaldehyde oxime

(E)-4-(4-chlorobenzylthio)-3-nitrobenzaldehyde oxime

Cat. No.: B14117861
M. Wt: 322.8 g/mol
InChI Key: PUWJSEKTAVTYGR-PXNMLYILSA-N
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Description

(E)-4-(4-chlorobenzylthio)-3-nitrobenzaldehyde oxime is an organic compound with a complex structure that includes a nitro group, a chlorobenzylthio group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorobenzylthio)-3-nitrobenzaldehyde oxime typically involves multiple steps:

    Formation of 4-(4-chlorobenzylthio)-3-nitrobenzaldehyde: This can be achieved by reacting 4-chlorobenzyl chloride with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.

    Oximation: The resulting aldehyde is then treated with hydroxylamine hydrochloride in the presence of a base like pyridine to form the oxime.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chlorobenzylthio)-3-nitrobenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The oxime group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The chlorobenzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: 4-(4-chlorobenzylthio)-3-aminobenzaldehyde.

    Reduction: 4-(4-chlorobenzylthio)-3-nitrobenzylamine.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(4-chlorobenzylthio)-3-nitrobenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorobenzylthio)-3-nitrobenzaldehyde oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzylthio)-3-nitrobenzaldehyde: Lacks the oxime group.

    4-(4-chlorobenzylthio)-3-aminobenzaldehyde: Contains an amine group instead of a nitro group.

    4-(4-chlorobenzylthio)-3-nitrobenzylamine: Contains an amine group instead of an aldehyde group.

Uniqueness

(E)-4-(4-chlorobenzylthio)-3-nitrobenzaldehyde oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C14H11ClN2O3S

Molecular Weight

322.8 g/mol

IUPAC Name

(NZ)-N-[[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C14H11ClN2O3S/c15-12-4-1-10(2-5-12)9-21-14-6-3-11(8-16-18)7-13(14)17(19)20/h1-8,18H,9H2/b16-8-

InChI Key

PUWJSEKTAVTYGR-PXNMLYILSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl

Origin of Product

United States

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